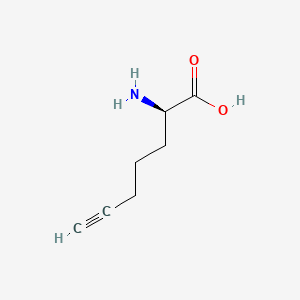

(R)-2-氨基-6-庚炔酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids . Alpha-keto acids are carboxylic acids that contain a ketone functional group on the alpha carbon .

Molecular Structure Analysis

The molecular structure of an amino acid is composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies among amino acids and determines the differences in their chemical properties .

Chemical Reactions Analysis

Amino acids undergo various types of reactions. They can act as both a base and an acid due to the presence of amino and carboxyl groups . They can also undergo oxidation, reduction, and other organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .

科学研究应用

化学合成中的生物催化

(R)-2-氨基-6-庚炔酸作为氨基酸的一种变体,在生物催化领域至关重要。Hernández等人(2017年)通过系统生物催化方法展示了它在(S)-和(R)-2-氨基-4-羟基丁酸的立体选择性合成中的重要性。这涉及将醛醇反应与立体选择性转氨化反应耦合,展示了(R)-2-氨基-6-庚炔酸在手性构建块合成中的潜力,对药物开发和工业产品制造至关重要Hernández等人,2017。

在生物分子工程中的作用

该化合物对于聚肽基材料的发展至关重要,正如Hadjichristidis等人(2009年)所指出的。他们对α-氨基酸N-羧酰亚胺的环开聚合研究,包括(R)-2-氨基-6-庚炔酸等化合物,突显了这些材料在生物医药和制药应用中的潜力,因为它们能够形成各种二级结构并自组装成新颖的超分子结构Hadjichristidis et al., 2009。

合成化学和肽修饰

(R)-2-氨基-6-庚炔酸的结构多样性也被利用于合成修饰肽和作为各种生物活性结构中的连接物。Sadiq和Sewald(2013年)讨论了它在合成(R)-哌哪酸衍生物中的实用性,表明它在氨基酸和肽化学中作为构建块的重要性Sadiq & Sewald, 2013。

生物材料和治疗应用

该化合物的潜力延伸到开发用于各种生物医学应用的精密生物材料,如控制药物释放和再生医学,正如Deng等人(2014年)所讨论的。他们详细阐述了功能性聚肽和混合材料的控制合成,利用α-氨基酸N-羧酰亚胺的环开聚合,强调了(R)-2-氨基-6-庚炔酸在创造这些先进材料中的作用Deng et al., 2014。

作用机制

未来方向

属性

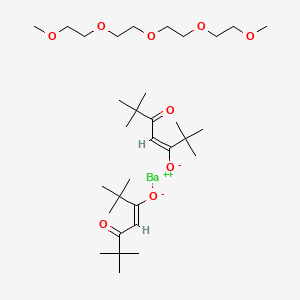

IUPAC Name |

(2R)-2-aminohept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。